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Compound of Interest

Compound Name: Gadgvgksal

Cat. No.: B12407312

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the KRAS G12D
neoantigen, represented by the 10-mer peptide Gadgvgksal, with other significant KRAS-
derived neoantigens. The comparative analysis is supported by experimental data on their
binding affinities to Human Leukocyte Antigen (HLA) molecules and their subsequent T-cell
responses. Detailed experimental protocols and visualizations of key pathways are included to
facilitate a comprehensive understanding for researchers in cancer immunology and
immunotherapy.

Quantitative Data Summary

The immunogenicity of a neoantigen is critically dependent on its binding affinity and the
stability of the resulting peptide-HLA (pHLA) complex. These factors determine the efficacy of
T-cell recognition and subsequent anti-tumor immune responses. The following tables
summarize key quantitative data for the Gadgvgksal (KRAS G12D) neoantigen and its G12V
counterpart.

Table 1: Peptide-HLA Binding Affinities of KRAS Neoantigens
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. Binding
Neoantigen KRAS o Measureme
. Sequence . HLA Allele Affinity
Peptide Mutation nt Method
(KD)
GADGVGKS N
Gadgvgksal AL G12D HLA-C08:02 6.7 uM[1] Not Specified
Surface
GADGVGKS GADGVGKS Plasmon
G12D HLA-C08:02 16-835 nM[2]
A A Resonance
(SPR)
Surface
VVVGAVGV VVVGAVGV Plasmon
G1lav HLA-A03:01 0.11 uM[3]
GK GK Resonance
(SPR)
Surface
VVVGAVGV VVVGAVGV Plasmon
Glzv HLA-A03:01 42.3 nM[4]
GK GK Resonance
(SPR)
Surface
VVVGAVGV VVVGAVGVY Plasmon
Gl2v HLA-A*03:01 23 uM[5]
GK GK Resonance
(SPR)
Table 2: Stability of KRAS Neoantigen-HLA Complexes
) Melting
Neoantigen KRAS
. Sequence . HLA Allele Temperature
Peptide Mutation
(Tm)
GADGVGKSA GADGVGKSA G12D HLA-C08:02 51+1.3°C
Gadgvgksal GADGVGKSAL G12D HLA-C08:02 45+1.8°C
Slightly higher
VVVGAVGVGK VVVGAVGVGK G12v HLA-A*03:01

than wild-type
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Note: The wild-type KRAS peptides corresponding to these sequences fail to form stable
complexes with the specified HLA alleles, highlighting the mutation’s critical role in neoantigen
presentation.

Structural Insights

Crystal structures of the KRAS G12D 9-mer (GADGVGKSA) and 10-mer (GADGVGKSAL)
peptides in complex with HLA-C08:02 reveal that the mutated aspartic acid at position 3 (p3)
forms a crucial salt bridge with Arg156 on the HLA molecule. This interaction serves as a
critical anchor, explaining why the mutant peptides stabilize HLA-C08:02 whereas the wild-type
peptides with glycine at p3 do not.

Similarly, structural analysis of the KRAS G12V peptide (VVVGAVGVGK) bound to HLA-
A*03:01 shows that the valine substitution induces a conformational change in the peptide,
which is recognized by specific T-cell receptors (TCRS).

Experimental Protocols
Fluorescence Polarization-Based Peptide-HLA Binding
Assay

This assay is a high-throughput method to determine the binding affinity of a peptide to a
specific HLA molecule in a competitive setting.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is
used. The unlabeled test peptide (e.g., Gadgvgksal) competes with the probe peptide for
binding to the HLA molecule. The degree of polarization of the emitted light from the fluorescent
probe is proportional to its bound state. A decrease in polarization indicates displacement of the
probe by the test peptide, allowing for the calculation of the IC50 value (the concentration of
test peptide required to inhibit 50% of the probe binding).

Methodology:
» Reagents and Preparation:

o Purified, soluble recombinant HLA molecules (e.g., HLA-C*08:02).
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o Fluorescently labeled high-affinity probe peptide for the specific HLA allele.

o Unlabeled competitor peptides (Gadgvgksal, other neoantigens, and controls) serially
diluted.

o Assay buffer (e.g., PBS with 0.05% Tween 20).

e Assay Setup:

o In a 96-well or 384-well black plate, add a constant concentration of the HLA molecule and
the fluorescently labeled probe peptide to each well.

o Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no
competitor (maximum binding) and wells with no HLA (minimum binding).

e Incubation:

o Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium
(typically 24-72 hours), protected from light.

¢ Measurement:

o Measure the fluorescence polarization of each well using a plate reader equipped with the
appropriate filters.

o Data Analysis:
o Calculate the percentage of inhibition for each concentration of the competitor peptide.

o Plot the percentage of inhibition against the logarithm of the competitor peptide
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Chromium-51 Release Cytotoxicity Assay

This assay is a classic method to measure the ability of cytotoxic T lymphocytes (CTLS) to lyse
target cells presenting a specific neoantigen.
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Principle: Target cells (e.g., a cell line expressing a specific HLA allele) are loaded with
radioactive Chromium-51 (>1Cr). When these target cells are lysed by CTLs, the >1Cr is
released into the supernatant. The amount of radioactivity in the supernatant is proportional to
the number of lysed cells.

Methodology:
o Target Cell Preparation:

o Incubate target cells (e.g., T2 cells pulsed with Gadgvgksal peptide) with >1Cr (sodium
chromate) for 1-2 hours at 37°C to allow for uptake of the radioisotope.

o Wash the labeled target cells multiple times to remove excess unincorporated >!Cr.
o Effector Cell Preparation:

o Prepare effector CTLs (e.g., a clone specific for the Gadgvgksal/HLA-C*08:02 complex)
at various concentrations to achieve different effector-to-target (E:T) ratios.

e Co-incubation:

o In a 96-well V-bottom plate, co-culture the labeled target cells with the effector CTLs at
various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

o Include control wells for spontaneous release (target cells with media only) and maximum
release (target cells with a detergent like Triton X-100).

e Incubation:

o Incubate the plate for 4-6 hours at 37°C.
e Measurement:

o Centrifuge the plate to pellet the cells.

o Carefully collect the supernatant from each well.
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o Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma
counter.

o Data Analysis:

o Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100

Visualizations
Signaling Pathway for T-Cell Recognition of
Neoantigens
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T-Cell Recognition of a KRAS Neoantigen
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Workflow for Fluorescence Polarization-Based Peptide-HLA Binding Assay

Prepare purified
soluble HLA

Preparation

Prepare fluorescently
labeled probe peptide

Assay

Mix HLA, probe peptide,
and test peptide in wells

Incubate to reach
equilibrium

'

Read fluorescence
polarization

Data Analysis

Calculate % Inhibition

l

Plot % Inhibition vs.
log[Test Peptide]

Determine IC50 value

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.benchchem.com/product/b12407312?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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